BenchChemオンラインストアへようこそ!

XR11576

Dual Topoisomerase Inhibition Anticancer Efficacy Preclinical Pharmacology

Choose XR11576 for robust dual topoisomerase inhibition and MDR circumvention. This orally bioavailable compound shows potent cytotoxicity (IC50 6-47 nM) and retains full activity in P-gp/MRP overexpressing cells, validated in Phase I trials. Ideal for translational oncology and resistance studies.

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
CAS No. 346689-77-8
Cat. No. B1676668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXR11576
CAS346689-77-8
Synonyms4-methoxybenzo(a)phenazine-11-carboxylic acid (2-(dimethylamino)-1-methylethyl)amide
XR 11576
XR-11576
XR11576
Molecular FormulaC23H24N4O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC
InChIInChI=1S/C23H24N4O2/c1-14(13-27(2)3)24-23(28)17-8-5-9-18-22(17)26-21-16-7-6-10-20(29-4)15(16)11-12-19(21)25-18/h5-12,14H,13H2,1-4H3,(H,24,28)/t14-/m1/s1
InChIKeyACAXGYADTLFREX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XR11576 (MLN576) – Potent Orally Active Dual Topoisomerase I/II Inhibitor for Anticancer Research


XR11576 (MLN576) is a novel monophenazine derivative that functions as a dual inhibitor and poison of both topoisomerase I (Topo I) and topoisomerase II (Topo II) [1]. It exhibits potent cytotoxic activity against a broad range of human and murine tumor cell lines (IC50 = 6–47 nM) . A key differentiator is its oral bioavailability, with similar pharmacokinetic profiles following intravenous and oral administration in preclinical models [2]. The compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors, confirming its translational relevance [3].

Why XR11576 Cannot Be Simply Replaced by Other Topoisomerase Inhibitors in Research or Procurement


Interchanging XR11576 with other topoisomerase inhibitors—even those also described as "dual" inhibitors—introduces significant experimental variability due to profound differences in target engagement, resistance circumvention, and clinical translatability. XR11576 produces a unique DNA cleavage pattern distinct from the canonical Topo I poison camptothecin and the Topo II poison etoposide [1]. Critically, it retains full cytotoxic activity against multidrug-resistant (MDR) tumor cells overexpressing P-glycoprotein (P-gp) or MDR-associated protein (MRP), a property not shared by many widely used anticancer agents [2]. Furthermore, its oral bioavailability and established Phase I clinical pharmacokinetic profile provide a defined translational pathway that structurally similar but preclinical-only analogs lack [3]. Therefore, procurement of a generic Topo I or Topo II inhibitor is not scientifically equivalent to using XR11576 for studies focused on dual enzyme targeting, MDR reversal, or oral antitumor efficacy.

XR11576 Product-Specific Quantitative Evidence for Differentiated Selection


Dual Topoisomerase I/II Inhibition Potency with Comparable Efficacy to TAS-103

XR11576 potently inhibits purified topoisomerase I and IIα, demonstrating similar potency for both enzymes [1]. In comparative in vivo tumor models, the efficacy of XR11576 was at least comparable to that of TAS-103, a benchmark dual topoisomerase I/II inhibitor [2].

Dual Topoisomerase Inhibition Anticancer Efficacy Preclinical Pharmacology

Distinct DNA Cleavage Pattern Versus Camptothecin and Etoposide

The DNA cleavage patterns induced by XR11576 differ from those produced by camptothecin (a Topo I poison) and etoposide (a Topo II poison), indicating a unique interaction with the topoisomerase-DNA complex [1].

DNA Damage Topoisomerase Poison Mechanism of Action

Retention of Cytotoxic Activity in Multidrug-Resistant (MDR) Tumor Models

XR11576 was unaffected by multidrug resistance mediated by overexpression of P-glycoprotein or MDR-associated protein, or by down-regulation of topoisomerase II [1]. In contrast, many standard chemotherapeutics lose efficacy in MDR cell lines.

Multidrug Resistance P-glycoprotein Cancer Pharmacology

Superior Ex Vivo Potency in Patient-Derived Tumor Cells Compared to Standard Cytotoxics

In an ex vivo study using fresh tumor cells from 89 patients with solid tumors, XR11576 was more potent than doxorubicin, cisplatin, treosulfan, paclitaxel, and vinorelbine in all samples tested [1]. The median IC50 and IC90 values for XR11576 were 110 nM and 242 nM, respectively, across all tumor types [2].

Ex Vivo Pharmacology Patient-Derived Models Ovarian Cancer

Oral Bioavailability and Defined Clinical Pharmacokinetic Profile

XR11576 demonstrates a similar pharmacokinetic profile in mice and rats after either intravenous or oral administration, confirming oral bioavailability [1]. A Phase I clinical study established the maximum tolerated dose (MTD) and pharmacokinetics in patients with advanced solid tumors, providing a defined clinical dosing schedule of days 1-5 every 3 weeks [2].

Oral Bioavailability Pharmacokinetics Clinical Translation

No Cross-Resistance with Camptothecin or VP-16 (Etoposide) in Resistant Cell Lines

XR11576 retains potent activity in tumor cells with acquired resistance to VP-16 (etoposide) and camptothecin, demonstrating no cross-resistance [1]. In contrast, many topoisomerase inhibitors show significant cross-resistance when used against cells resistant to single-target agents.

Drug Resistance Cross-Resistance Topoisomerase Inhibitors

High-Impact Research and Industrial Applications for XR11576


Preclinical Evaluation of Dual Topoisomerase Inhibition in Multidrug-Resistant Tumor Models

Researchers investigating mechanisms to overcome P-glycoprotein (P-gp) or MDR-associated protein (MRP)-mediated drug resistance can use XR11576 as a validated tool compound. The compound retains full cytotoxic activity against MDR cell lines, such as H69/LX4 small cell lung cancer, providing a defined positive control for studies aimed at circumventing efflux pump-mediated resistance [1].

Ex Vivo Drug Sensitivity Testing in Patient-Derived Tumor Samples

In translational oncology programs, XR11576 can be employed in ex vivo ATP-TCA assays using fresh patient-derived tumor cells to assess intrinsic sensitivity across a broad range of solid tumor types. Its demonstrated superior potency over standard-of-care agents like doxorubicin and cisplatin in these assays makes it a valuable comparator for benchmarking new therapeutic candidates [2].

Pharmacokinetic and Oral Bioavailability Studies in Rodent Models

For studies requiring oral administration of a dual topoisomerase inhibitor, XR11576 offers a well-characterized pharmacokinetic profile in both mice and rats. The compound's oral bioavailability has been confirmed, and its PK parameters are established, allowing for predictable dosing in efficacy and toxicity studies [3].

Combination Therapy Research with Standard Chemotherapeutics

XR11576 is suited for combination therapy studies, particularly with agents such as vinorelbine or doxorubicin, where ex vivo data indicate potential synergistic interactions. Conversely, researchers should note the antagonistic effect observed when combined with paclitaxel, providing a clear rationale for informed experimental design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for XR11576

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.